molecular formula C9H10O5S2 B1396832 2,4-Bis(methylsulfonyl)benzaldehyde CAS No. 1845690-57-4

2,4-Bis(methylsulfonyl)benzaldehyde

Cat. No.: B1396832
CAS No.: 1845690-57-4
M. Wt: 262.3 g/mol
InChI Key: RYNVNUQDJIJRKV-UHFFFAOYSA-N
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Description

2,4-Bis(methylsulfonyl)benzaldehyde is a chemical compound with the molecular formula C9H10O4S2. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has gained attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(methylsulfonyl)benzaldehyde typically involves the sulfonation of 2,4-dimethylbenzaldehyde. The reaction is carried out using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective sulfonation at the 2 and 4 positions of the benzaldehyde ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same sulfonation reaction but may include additional purification steps such as recrystallization or column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2,4-Bis(methylsulfonyl)benzoic acid.

    Reduction: 2,4-Bis(methylsulfonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(methylsulfonyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzaldehyde: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.

    2,4-Dichlorobenzaldehyde: Contains chlorine atoms instead of sulfonyl groups, leading to different reactivity and biological activity.

    2,4-Dinitrobenzaldehyde: Contains nitro groups, which significantly alter its chemical and biological properties.

Uniqueness

2,4-Bis(methylsulfonyl)benzaldehyde is unique due to the presence of two methylsulfonyl groups, which enhance its reactivity and potential biological activity. These groups make it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

2,4-bis(methylsulfonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNVNUQDJIJRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601282271
Record name Benzaldehyde, 2,4-bis(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845690-57-4
Record name Benzaldehyde, 2,4-bis(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845690-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,4-bis(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601282271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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